molecular formula C7H5N3O3 B132747 Pyrido[2,3-b]pyrazine-2,3,6-triol CAS No. 144435-08-5

Pyrido[2,3-b]pyrazine-2,3,6-triol

Cat. No. B132747
CAS RN: 144435-08-5
M. Wt: 179.13 g/mol
InChI Key: RBAFRVRRPCRNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-b]pyrazine-2,3,6-triol (PPPT) is a heterocyclic compound with a unique structure that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PPPT is a tricyclic compound that consists of a pyridine ring fused with a pyrazine ring and a triol group at position 2, 3, and 6. The synthesis of PPPT has been challenging, and various methods have been proposed to obtain this compound.

Mechanism of Action

The mechanism of action of Pyrido[2,3-b]pyrazine-2,3,6-triol is not fully understood. However, it has been proposed that Pyrido[2,3-b]pyrazine-2,3,6-triol exerts its therapeutic effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. Pyrido[2,3-b]pyrazine-2,3,6-triol has also been reported to modulate various signaling pathways involved in inflammation and cell proliferation.
Biochemical and physiological effects:
Pyrido[2,3-b]pyrazine-2,3,6-triol has been shown to have various biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Pyrido[2,3-b]pyrazine-2,3,6-triol has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, Pyrido[2,3-b]pyrazine-2,3,6-triol has been reported to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using Pyrido[2,3-b]pyrazine-2,3,6-triol in lab experiments is its potential as a therapeutic agent for various diseases. Pyrido[2,3-b]pyrazine-2,3,6-triol has also been reported to have low toxicity, making it a promising candidate for drug development. However, the synthesis of Pyrido[2,3-b]pyrazine-2,3,6-triol is challenging, and the yield and purity of the compound vary depending on the method used. Furthermore, the mechanism of action of Pyrido[2,3-b]pyrazine-2,3,6-triol is not fully understood, and further research is needed to elucidate its therapeutic potential fully.

Future Directions

Despite the promising potential of Pyrido[2,3-b]pyrazine-2,3,6-triol, there is still much to be explored in terms of its therapeutic applications. Future research could focus on the development of more efficient and reliable methods for the synthesis of Pyrido[2,3-b]pyrazine-2,3,6-triol. Furthermore, the mechanism of action of Pyrido[2,3-b]pyrazine-2,3,6-triol needs to be fully understood to optimize its therapeutic potential fully. Additionally, further studies could investigate the potential of Pyrido[2,3-b]pyrazine-2,3,6-triol in the treatment of other diseases, such as cardiovascular and metabolic disorders.

Synthesis Methods

The synthesis of Pyrido[2,3-b]pyrazine-2,3,6-triol involves the reaction of 2,3-dihydroxypyridine with 2,3-diaminopyrazine in the presence of a dehydrating agent. Several methods have been proposed for the synthesis of Pyrido[2,3-b]pyrazine-2,3,6-triol, including the use of microwave irradiation, solvent-free conditions, and metal catalysts. However, the yield and purity of Pyrido[2,3-b]pyrazine-2,3,6-triol vary depending on the method used.

Scientific Research Applications

Pyrido[2,3-b]pyrazine-2,3,6-triol has shown potential as a therapeutic agent in various scientific research applications. It has been reported to possess antioxidant, anti-inflammatory, and antitumor properties. Pyrido[2,3-b]pyrazine-2,3,6-triol has also been investigated for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

144435-08-5

Product Name

Pyrido[2,3-b]pyrazine-2,3,6-triol

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,6-trione

InChI

InChI=1S/C7H5N3O3/c11-4-2-1-3-5(9-4)10-7(13)6(12)8-3/h1-2H,(H,8,12)(H2,9,10,11,13)

InChI Key

RBAFRVRRPCRNGV-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC2=C1NC(=O)C(=O)N2

Canonical SMILES

C1=CC(=O)NC2=C1NC(=O)C(=O)N2

Origin of Product

United States

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